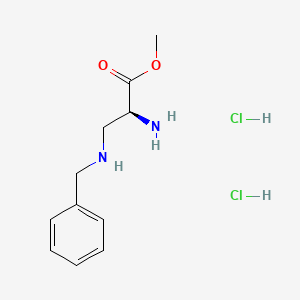
tert-Butyl (trans-2-((4-chlorobenzyl)oxy)cyclohexyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (trans-2-((4-chlorobenzyl)oxy)cyclohexyl)carbamate is an organic compound with the molecular formula C18H26ClNO3 and a molecular weight of 339.86 g/mol . This compound is a derivative of carbamate, which is an organic compound derived from carbamic acid. It is known for its unique chemical structure, which includes a tert-butyl group, a trans-2-((4-chlorobenzyl)oxy)cyclohexyl group, and a carbamate group.
Métodos De Preparación
The synthesis of tert-Butyl (trans-2-((4-chlorobenzyl)oxy)cyclohexyl)carbamate involves several steps. One common method includes the reaction of trans-2-((4-chlorobenzyl)oxy)cyclohexanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
tert-Butyl (trans-2-((4-chlorobenzyl)oxy)cyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
tert-Butyl (trans-2-((4-chlorobenzyl)oxy)cyclohexyl)carbamate has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl (trans-2-((4-chlorobenzyl)oxy)cyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparación Con Compuestos Similares
tert-Butyl (trans-2-((4-chlorobenzyl)oxy)cyclohexyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate: This compound has a similar structure but contains a hydroxyethyl group instead of a chlorobenzyl group.
tert-Butyl benzyl(4-hydroxybutyl)carbamate: This compound features a benzyl group and a hydroxybutyl group, differing from the chlorobenzyl and cyclohexyl groups in the target compound.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H26ClNO3 |
|---|---|
Peso molecular |
339.9 g/mol |
Nombre IUPAC |
tert-butyl N-[(1R,2R)-2-[(4-chlorophenyl)methoxy]cyclohexyl]carbamate |
InChI |
InChI=1S/C18H26ClNO3/c1-18(2,3)23-17(21)20-15-6-4-5-7-16(15)22-12-13-8-10-14(19)11-9-13/h8-11,15-16H,4-7,12H2,1-3H3,(H,20,21)/t15-,16-/m1/s1 |
Clave InChI |
IBXGZPRXBKZDFT-HZPDHXFCSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1OCC2=CC=C(C=C2)Cl |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCCCC1OCC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B15251336.png)
![Benzenebutanoicacid,4-[1-(hydroxyimino)-5-methylhexyl]-,methylester](/img/structure/B15251341.png)
![Benzamide, N,N'-[(9,10-dihydro-2-methyl-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]]bis-](/img/structure/B15251343.png)
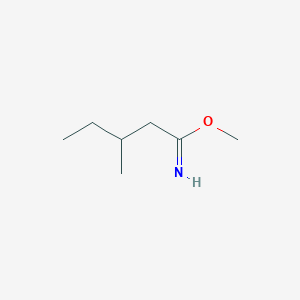
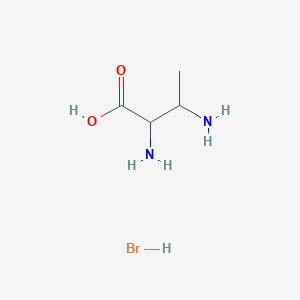
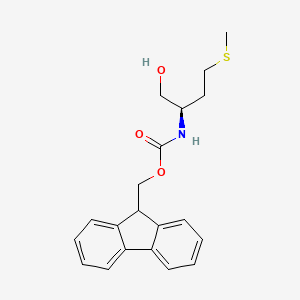
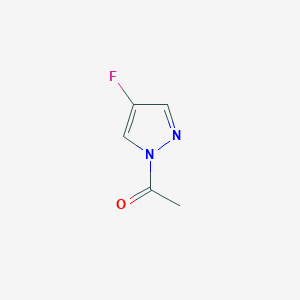

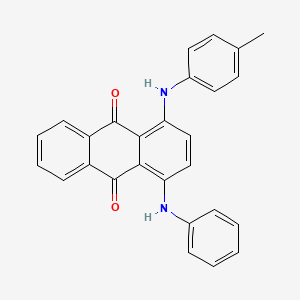
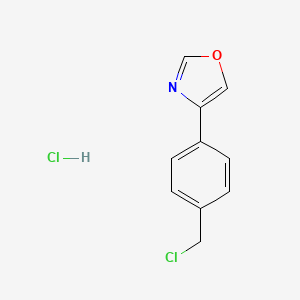
![2-([1-(Chloromethyl)cyclobutyl]methyl)oxolane](/img/structure/B15251390.png)
![Ethyl 4-aminospiro[cyclohex-3-ene-1,9'-fluorene]-3-carboxylate](/img/structure/B15251397.png)

